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Compound of Interest

O-
Compound Name:

(cyclohexylmethyl)hydroxylamine

Cat. No.: B3045577

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for O-(cyclohexylmethyl)hydroxylamine, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published
experimental spectra for this specific compound, this guide presents predicted data based on
the analysis of analogous compounds and general principles of spectroscopy. Detailed,
generalized experimental protocols for obtaining such data are also provided.

Molecular and Physical Properties

O-(cyclohexylmethyl)hydroxylamine is an organic compound with the following properties:

Property Value

Molecular Formula C7H1sNO

Molecular Weight 129.20 g/mol

Monoisotopic Mass 129.115364 g/mol

CAS Number 34955-09-4 (for hydrochloride salt)
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Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for O-

(cyclohexylmethyl)hydroxylamine. These predictions are based on data from structurally

similar compounds.

Table 1: Predicted *H NMR Data

Chemical Shift . .
Multiplicity Number of Protons  Assignment

(ppm)

~55-6.5 brs 2 -NH:z

~35-37 d 2 -O-CHz2-

~16-1.8 m 6 Cyclohexyl protons

~11-14 m 5 Cyclohexyl protons
Table 2: Predicted 3C NMR Data

Chemical Shift (ppm) Assignment

~75-80 -O-CHz2-

~35-40 Cyclohexyl CH

~25-30 Cyclohexyl CHz

~20-25 Cyclohexyl CH2

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
3300 - 3500 Medium, Sharp N-H stretch
2850 - 2950 Strong C-H stretch (aliphatic)
1440 - 1460 Medium C-H bend (CH2)
1050 - 1150 Strong C-O stretch
900 - 1000 Medium N-O stretch
Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment
129 Moderate [M]* (Molecular lon)
112 Low [M-NH2]*
97 High LC;I::)P (Cyclohexylmethyl
81 Moderate [CeHo]*
55 High [CaH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of O-

(cyclohexylmethyl)hydroxylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCls, DMSO-ds).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e H NMR Acquisition:
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o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum using a proton-decoupled pulse sequence.
o Alarger number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
e Sample Preparation:
o For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

o For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry
KBr powder and pressing it into a transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Record the sample spectrum over a range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry (MS)
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass
spectrum in positive ion mode to observe the [M+H]* ion.

o EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons
(typically 70 eV). This method will produce the molecular ion [M]* and various fragment
ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions to elucidate the structure.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Compound Synthesis & Purification
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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